molecular formula C19H24O2 B096519 Naphthalen-2-yl nonanoate CAS No. 15806-45-8

Naphthalen-2-yl nonanoate

Cat. No.: B096519
CAS No.: 15806-45-8
M. Wt: 284.4 g/mol
InChI Key: MKROVNPMTNPUNZ-UHFFFAOYSA-N
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Description

Naphthalen-2-yl nonanoate is an organic compound that belongs to the ester class of chemicals. It is formed by the esterification of naphthalen-2-ol (2-naphthol) with nonanoic acid. This compound is characterized by its aromatic naphthalene ring structure attached to a nonanoate ester group, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalen-2-yl nonanoate can be synthesized through the esterification reaction between naphthalen-2-ol and nonanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts can also be employed to enhance the efficiency of the esterification process. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Naphthalen-2-yl nonanoate undergoes several types of chemical reactions, including:

    Oxidation: The aromatic ring of the naphthalene moiety can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Naphthoquinones or hydroxylated naphthalenes.

    Reduction: Naphthalen-2-yl nonanol.

    Substitution: Halogenated naphthalenes or other substituted derivatives.

Scientific Research Applications

Naphthalen-2-yl nonanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its aromatic properties.

Mechanism of Action

The mechanism of action of naphthalen-2-yl nonanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release naphthalen-2-ol and nonanoic acid, which may exert biological effects through various mechanisms. The naphthalene ring can interact with cellular components, potentially affecting enzyme activity, signal transduction pathways, and gene expression.

Comparison with Similar Compounds

    Naphthalen-1-yl nonanoate: Similar structure but with the ester group attached to the 1-position of the naphthalene ring.

    Naphthalen-2-yl acetate: A shorter ester chain compared to naphthalen-2-yl nonanoate.

    Naphthalen-2-yl benzoate: An ester with a benzoyl group instead of a nonanoyl group.

Uniqueness: this compound is unique due to its specific ester chain length, which imparts distinct physical and chemical properties. The nonanoate ester group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in different fields.

Properties

IUPAC Name

naphthalen-2-yl nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-2-3-4-5-6-7-12-19(20)21-18-14-13-16-10-8-9-11-17(16)15-18/h8-11,13-15H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKROVNPMTNPUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40608660
Record name Naphthalen-2-yl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15806-45-8
Record name Naphthalen-2-yl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15806-45-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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